1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE
Overview
Description
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE typically involves the cyclocondensation of hydrazine with a carbonyl system. This can be achieved through various strategies such as multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions . The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE undergoes various chemical reactions, including:
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and electrophilic reagents like halogens . The reactions are typically carried out under mild to moderate temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include amino derivatives, halogenated pyrazoles, and other substituted pyrazole compounds .
Scientific Research Applications
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The pyrazole ring can also bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-1H-pyrazole: Lacks the nitro group and has different reactivity and biological properties.
4-nitro-1H-pyrazole: Contains the nitro group but lacks the 3,5-dimethyl substitution, leading to different chemical behavior.
Uniqueness
1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-1-PROPANONE is unique due to the presence of both the nitro group and the 3,5-dimethyl substitution, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-7-4-8(2)15(13-7)11(17)9(3)14-6-10(5-12-14)16(18)19/h4-6,9H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOFXAPUQJNLQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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